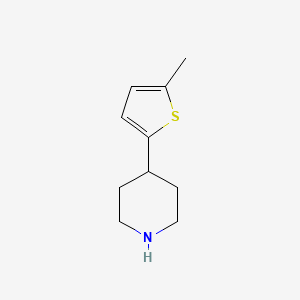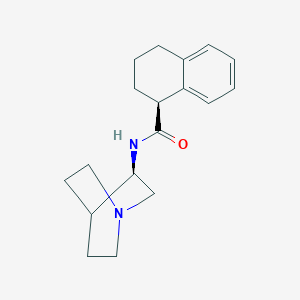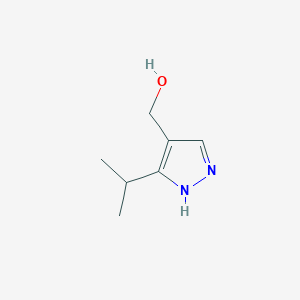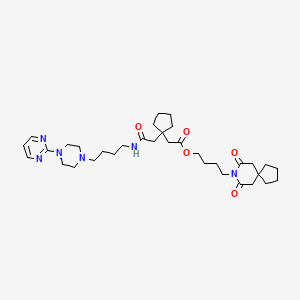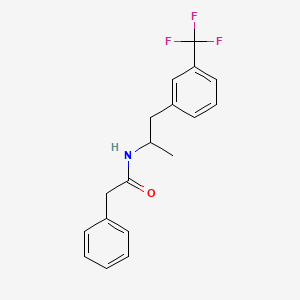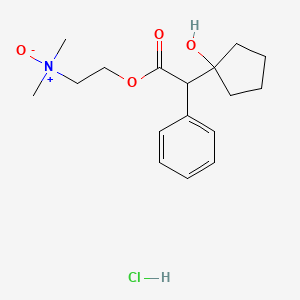
Cyclopentolate N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentolate N-Oxide Hydrochloride is a derivative of cyclopentolate, a muscarinic antagonist commonly used in ophthalmology. Cyclopentolate is primarily used to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes
準備方法
The synthesis of Cyclopentolate N-Oxide Hydrochloride involves several steps. The starting material, phenylacetic acid, reacts with ketocyclopentane to form 2-(1-hydroxycyclopentyl)phenylacetic acid . This intermediate undergoes a series of reactions, including substitution and salt formation, to yield Cyclopentolate Hydrochloride . The process is designed to be simple, safe, and suitable for industrial production .
化学反応の分析
Cyclopentolate N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents such as dimethylamine can be used in substitution reactions to alter the chemical structure.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cyclopentolate N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: This compound is used in ophthalmology for diagnostic purposes, similar to cyclopentolate.
作用機序
Cyclopentolate N-Oxide Hydrochloride exerts its effects by blocking muscarinic receptors in the muscles of the eye . This action prevents the eye from accommodating for near vision (cycloplegia) and causes dilation of the pupil (mydriasis) . The compound targets muscarinic receptors, leading to relaxation of the sphincter of the iris and the ciliary muscles .
類似化合物との比較
Cyclopentolate N-Oxide Hydrochloride is similar to other muscarinic antagonists such as atropine and scopolamine . it has a shorter duration of action compared to atropine, making it preferable for certain diagnostic procedures . Tropicamide is another similar compound, but it has an even shorter duration of action and is less reliable for detecting latent hyperopia .
Similar Compounds
- Atropine
- Scopolamine
- Tropicamide
This compound stands out due to its balanced duration of action and effectiveness in inducing mydriasis and cycloplegia .
特性
CAS番号 |
2724726-92-3 |
|---|---|
分子式 |
C17H26ClNO4 |
分子量 |
343.8 g/mol |
IUPAC名 |
2-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxy-N,N-dimethylethanamine oxide;hydrochloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-18(2,21)12-13-22-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H |
InChIキー |
DPFRHQXQSFEXHG-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


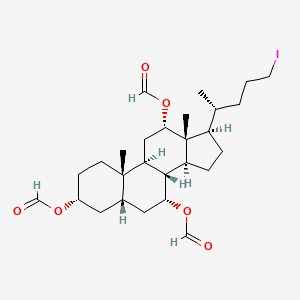
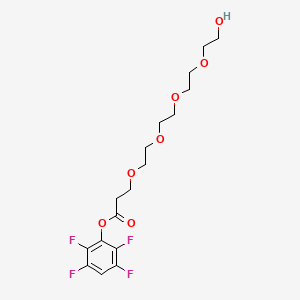
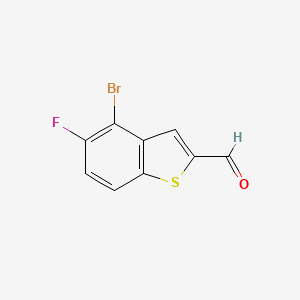
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
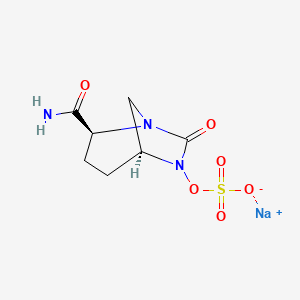
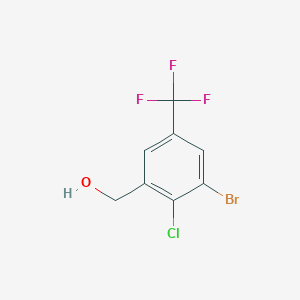
![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
